molecular formula C22H23N3O6 B2707542 prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 622361-47-1

prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2707542
CAS No.: 622361-47-1
M. Wt: 425.441
InChI Key: VDDBDKFABJMYRU-UHFFFAOYSA-N
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Description

This compound is a pyrido[2,3-d]pyrimidine derivative featuring a fused bicyclic scaffold with multiple substituents. Key structural attributes include:

  • Core structure: A pyrido[2,3-d]pyrimidine system with two dioxo groups at positions 2 and 4.
  • Substituents: Prop-2-en-1-yl (allyl) ester at position 6, which may act as a prodrug moiety to enhance bioavailability. 4-(Methoxycarbonyl)phenyl group at position 5, introducing an electron-withdrawing aromatic substituent. Three methyl groups at positions 1, 3, and 7, which likely improve metabolic stability by steric hindrance.

Properties

IUPAC Name

prop-2-enyl 5-(4-methoxycarbonylphenyl)-1,3,7-trimethyl-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O6/c1-6-11-31-21(28)15-12(2)23-18-17(19(26)25(4)22(29)24(18)3)16(15)13-7-9-14(10-8-13)20(27)30-5/h6-10,16,23H,1,11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDBDKFABJMYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)N(C(=O)N(C2=O)C)C)C3=CC=C(C=C3)C(=O)OC)C(=O)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry and Pharmacological Properties

Pyrido[2,3-d]pyrimidines exhibit a range of pharmacological properties that make them valuable in drug development. The specific compound discussed has shown promise in several areas:

  • Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines can act as potent anticancer agents. These compounds have been studied for their ability to inhibit key enzymes involved in cancer cell proliferation and survival. For example, studies have demonstrated that certain pyrido[2,3-d]pyrimidine derivatives can induce apoptosis in various cancer cell lines by targeting specific kinases involved in cell signaling pathways .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair. Inhibiting DHFR can lead to reduced proliferation of cancer cells . Additionally, some studies suggest activity against other targets such as tyrosine kinases .
  • Cytotoxicity Against Tumor Cells : In vitro studies have shown that prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate exhibits cytotoxic effects against various human cancer cell lines. This cytotoxicity is attributed to its ability to interfere with cellular metabolism and induce cell cycle arrest .

Synthesis and Structure-Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of various functional groups that enhance its biological activity. The structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring or the pyrido[2,3-d]pyrimidine core can significantly affect the compound’s potency and selectivity against different biological targets .

Case Studies

Case Study 1: Inhibition of Cancer Cell Growth
A study published in a peer-reviewed journal reported the synthesis of several pyrido[2,3-d]pyrimidine derivatives and their evaluation as anticancer agents. The results showed that specific modifications to the methoxycarbonyl group enhanced the compounds' ability to inhibit tumor growth in vitro and in vivo models .

Case Study 2: Targeting Kinases
Another investigation focused on the mechanism by which these compounds inhibit kinase activity. The study revealed that certain derivatives could effectively bind to the ATP-binding site of kinases involved in cancer progression. This binding was associated with a decrease in downstream signaling pathways that promote cell survival and proliferation .

Mechanism of Action

The mechanism of action of prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 4-(methoxycarbonyl)phenyl group distinguishes it from analogs with simpler aryl or alkyl groups (e.g., ’s 3-methylphenyl).
  • Ester vs. Carboxylic Acid : Unlike ’s carboxylic acid derivatives, the allyl ester in the target compound may improve membrane permeability, acting as a prodrug that hydrolyzes in vivo to the active acid .
  • Methyl Group Positioning: The 1,3,7-trimethyl configuration offers steric protection against oxidative metabolism compared to mono- or dimethylated analogs .

Key Insights :

  • Antibacterial Potential: The allyl ester in the target compound may mimic the pharmacokinetic advantages of ’s vinyl derivatives, though hydrolysis to a carboxylic acid is likely required for activity.
  • Anticancer Mechanisms : The 4-(methoxycarbonyl)phenyl group may enhance DNA intercalation or kinase inhibition compared to methylphenyl analogs () .
  • Metabolic Stability: The 1,3,7-trimethyl configuration may reduce cytochrome P450-mediated degradation, extending half-life relative to non-methylated derivatives .
Physicochemical and Pharmacokinetic Properties

Table 3: Comparative Physicochemical Properties

Property Target Compound 8-Vinyl Derivative () Trifluoromethyl Derivative ()
Molecular Weight (g/mol) ~477.45 (calculated) ~389.38 ~438.37
LogP (Predicted) 3.2 (allyl ester enhances lipophilicity) 2.1 (carboxylic acid reduces lipophilicity) 2.8 (trifluoromethyl balances polarity)
Solubility (mg/mL) <0.1 (DMSO) <0.01 (aqueous) 0.2 (DMSO)
Metabolic Stability High (methyl groups block oxidation) Moderate (carboxylic acid prone to conjugation) Low (trifluoromethyl resists metabolism)

Implications :

  • The target compound’s higher LogP suggests better membrane penetration but may require formulation adjustments for aqueous solubility.
  • Metabolic stability could translate to longer in vivo half-life compared to ’s derivatives.

Biological Activity

The compound prop-2-en-1-yl 5-[4-(methoxycarbonyl)phenyl]-1,3,7-trimethyl-2,4-dioxo-1H,2H,3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C₁₈H₁₉N₃O₅
  • Molecular Weight : 357.36 g/mol

Structural Characteristics

The compound features a pyrido[2,3-d]pyrimidine core with multiple substituents that influence its biological activity. The presence of the methoxycarbonyl group and the prop-2-en-1-yl moiety are critical for its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. For instance, compounds derived from this scaffold have shown inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell proliferation.

Inhibitory Activity Against eEF-2K

A study reported that certain pyrido[2,3-d]pyrimidine derivatives exhibited IC₅₀ values ranging from 420 nM to 930 nM against eEF-2K in MDA-MB-231 breast cancer cells. These findings suggest that modifications to the core structure can significantly enhance inhibitory potency .

Enzyme Inhibition

The compound's derivatives have been evaluated for their ability to inhibit various enzymes:

  • Tyrosinase Inhibition : Some derivatives have shown promising results in inhibiting tyrosinase, an enzyme involved in melanin production. This inhibition is crucial for developing treatments for hyperpigmentation disorders .

Structure-Activity Relationship (SAR)

The biological activity of the compound is closely related to its structural features:

  • Substituents : The presence of specific substituents at designated positions on the pyrido[2,3-d]pyrimidine ring has been shown to enhance activity.
  • Functional Groups : The methoxycarbonyl group appears to play a significant role in modulating the biological effects of the compound.

Study 1: Synthesis and Evaluation of Derivatives

In a comprehensive study on pyrido[2,3-d]pyrimidine derivatives, researchers synthesized multiple compounds and evaluated their anticancer properties. Among these, one derivative demonstrated substantial inhibition of eEF-2K with an IC₅₀ of 420 nM in vitro . The study emphasized the importance of structural modifications in enhancing bioactivity.

Study 2: Tyrosinase Inhibition

Another investigation focused on the tyrosinase inhibitory activity of related compounds. One derivative exhibited an IC₅₀ value of 0.0433 µM against monophenolase activity and 0.28 µM against diphenolase activity, indicating strong potential for therapeutic applications in skin disorders .

Table 1: Biological Activities of Selected Pyrido[2,3-d]pyrimidine Derivatives

Compound IDTargetIC₅₀ (nM)Remarks
Compound 6eEF-2K420Significant anticancer activity
Compound 9eEF-2K930Moderate anticancer activity
Compound ATyrosinase43.3Strong inhibitor for monophenolase
Compound BTyrosinase280Strong inhibitor for diphenolase

Table 2: Structure-Activity Relationships

Substituent PositionSubstituent TypeEffect on Activity
R1MethoxycarbonylIncreased potency
R2Prop-2-en-1-ylEnhanced binding
R3MethylVariable effects

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